N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide is classified as a beta-adrenoceptor antagonist. [] It is expected to exert its effects by competitively binding to beta-adrenergic receptors, thereby blocking the binding of endogenous agonists like adrenaline and noradrenaline. This competitive inhibition prevents the activation of the beta-adrenergic signaling pathway, leading to the observed pharmacological effects. []
N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide has been investigated for its potential in cardiovascular research. [] Specifically, it has shown promise as a cardioselective beta-blocker, potentially targeting beta-1 adrenergic receptors in the heart. [] This selectivity is crucial in minimizing side effects associated with non-selective beta-blockers, which can affect other organs and systems.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: